molecular formula C15H18N4O2 B2878378 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034266-23-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2878378
CAS No.: 2034266-23-2
M. Wt: 286.335
InChI Key: QZCIYBDRKPKGHL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a methoxyphenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine intermediates are then coupled with a 4-methoxyphenylpropanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.

    Reduction: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

The triazole and azetidine rings are known for their biological activities, making this compound a potential candidate for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, while azetidine rings can interact with biological macromolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group.

    1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Has a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one may enhance its lipophilicity and alter its biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCIYBDRKPKGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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